1-(3-But-3-enyloxiran-2-yl)ethanone

Description

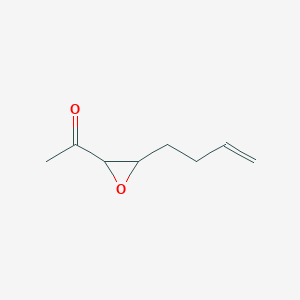

1-(3-But-3-enyloxiran-2-yl)ethanone is an epoxide-containing ketone with the molecular formula C₈H₁₂O₂ (based on structural analysis). It consists of an ethanone (acetyl) group attached to the 2-position of an oxirane (epoxide) ring, which is substituted at the 3-position by a but-3-enyl group (CH₂CH₂CH=CH₂). This compound’s unique structure confers reactivity influenced by both the epoxide’s strain and the conjugated double bond in the butenyl substituent.

Properties

CAS No. |

189170-22-7 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(3-but-3-enyloxiran-2-yl)ethanone |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3 |

InChI Key |

HZICUOYGJFWSRG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(O1)CCC=C |

Canonical SMILES |

CC(=O)C1C(O1)CCC=C |

Synonyms |

Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-But-3-enyloxiran-2-yl)ethanone typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-buten-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring . The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher efficiency compared to batch processes.

Chemical Reactions Analysis

1-(3-But-3-enyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring into a diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-But-3-enyloxiran-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-But-3-enyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(3-But-3-enyloxiran-2-yl)ethanone with analogs featuring variations in the oxirane substituent:

*Calculated based on formula; †Estimated using analogous data; ‡Predicted from substituent contributions.

Key Observations :

- Chain Length and Unsaturation : The but-3-enyl group introduces a double bond, increasing hydrophilicity (lower XLogP3) compared to saturated pentyl analogs (e.g., XLogP3 ~2.0 in ).

- Reactivity : The epoxide ring’s strain and the butenyl substituent’s conjugation may enhance electrophilicity, favoring nucleophilic attack or cycloaddition reactions.

- Stereochemistry: Compounds like 1-[(2R,3R)-3-pentyloxiranyl]ethanone () highlight the role of stereochemistry in biological interactions, though data for the target compound’s enantiomers are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.